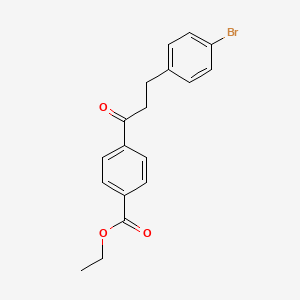

3-(4-Bromophenyl)-4'-carboethoxypropiophenone; 97%

Übersicht

Beschreibung

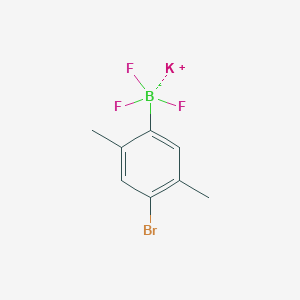

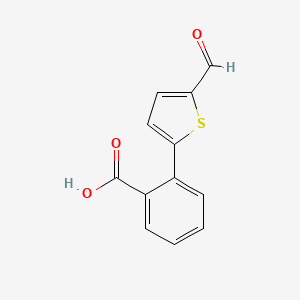

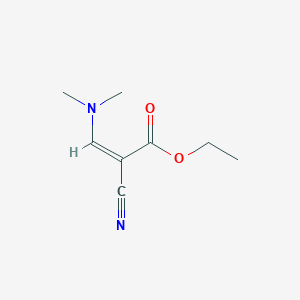

“3-(4-Bromophenyl)-4’-carboethoxypropiophenone” is an organic compound that contains a bromophenyl group and a carboethoxypropiophenone group. The bromophenyl group consists of a phenyl ring (a six-membered aromatic ring) with a bromine atom attached. The carboethoxypropiophenone group is a type of ketone, which is an organic compound containing a carbonyl group (C=O) bonded to two other atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenyl and carboethoxypropiophenone groups. The bromine atom in the bromophenyl group would be expected to significantly influence the compound’s physical and chemical properties due to its size and electronegativity .

Chemical Reactions Analysis

The bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction, leading to the formation of various derivatives. The carbonyl group in the carboethoxypropiophenone part could undergo typical reactions of ketones, such as reduction to form an alcohol .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen atom .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

The compound has shown promise in the biomedical field, particularly for the regulation of inflammatory diseases. This is supported by docking studies that suggest its potential efficacy . The compound’s structure, confirmed by X-ray analysis, allows it to interact with biological targets that play a role in inflammation, making it a candidate for further research in disease treatment and management.

Organic Synthesis

In organic chemistry, this compound can serve as a key intermediate in the synthesis of various organic molecules. Its bromophenyl group makes it a versatile building block for constructing more complex molecules through reactions such as Suzuki coupling, which can be used to create biaryl structures commonly found in pharmaceuticals .

Liquid Crystal Research

The related structure, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been identified as a new molecular building block for side-chain liquid crystal oligomers and polymers . By extension, 3-(4-Bromophenyl)-4’-carboethoxypropiophenone could be explored for its potential in creating new types of liquid crystals with unique properties.

Drug Discovery

The compound’s structure contains a phenyl ring, which is a common feature in many drugs. This makes it a candidate for the development of new therapeutic agents through medicinal chemistry research. Its potential activity against various biological targets can be explored through high-throughput screening methods .

Electrochemistry

The compound has been used in electrochemically induced multicomponent transformations, which is a method of synthesizing complex organic molecules through electrochemical reactions . This application is particularly useful in green chemistry, as it often allows reactions to proceed without the need for additional reagents or solvents.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[3-(4-bromophenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO3/c1-2-22-18(21)15-8-6-14(7-9-15)17(20)12-5-13-3-10-16(19)11-4-13/h3-4,6-11H,2,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFLSRJQYOUNKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401241811 | |

| Record name | Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-4'-carboethoxypropiophenone | |

CAS RN |

898761-16-5 | |

| Record name | Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)